molecular formula C21H27NO3 B029220 (R)-Propafenone CAS No. 107381-31-7

(R)-Propafenone

货号: B029220
CAS 编号: 107381-31-7
分子量: 341.4 g/mol
InChI 键: JWHAUXFOSRPERK-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-Propafenone is a chiral antiarrhythmic agent used primarily to treat cardiac arrhythmias. It belongs to the class of Class 1C antiarrhythmic drugs, which work by blocking sodium channels in the heart, thereby stabilizing the cardiac cell membrane and preventing abnormal electrical activity. This compound is known for its efficacy in treating conditions such as atrial fibrillation, ventricular tachycardia, and other supraventricular arrhythmias.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Propafenone typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the key intermediate, 2-hydroxy-3-(propylamino)-1-(2-propylphenyl)propan-1-one.

    Chiral Resolution: The racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.

    Final Purification: The ®-enantiomer is purified through recrystallization or other suitable purification techniques to achieve the desired optical purity.

Industrial Production Methods: In industrial settings, the production of ®-Propafenone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large quantities of the racemic mixture are synthesized using automated reactors.

    Chiral Resolution: Advanced chiral resolution techniques, such as simulated moving bed chromatography, are employed to separate the ®-enantiomer efficiently.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.

化学反应分析

Synthetic Pathways

(R)-Propafenone is synthesized through stereoselective methods to achieve the desired (R)-configuration. One approach involves:

  • Friedel-Crafts acylation : 3-Phenylpropionyl chloride reacts with phenol derivatives to form 1-(2-hydroxyphenyl)-3-phenyl-1-propanone .
  • Epoxide ring-opening : Epichlorohydrin reacts with intermediates under basic conditions, followed by resolution techniques to isolate the (R)-enantiomer .

Key Reaction Steps:

StepReaction TypeReagents/ConditionsProduct
1Friedel-Crafts acylation3-Phenylpropionyl chloride, AlCl₃1-(2-Hydroxyphenyl)-3-phenylpropanone
2Epoxide formationEpichlorohydrin, NaOHChiral epoxide intermediate
3Stereoselective resolutionChiral column chromatographyThis compound

Metabolic Reactions

This compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes, producing active and inactive metabolites .

Major Metabolic Pathways:

EnzymeReaction TypeMetaboliteActivity Relative to Parent Drug
CYP2D6Hydroxylation5-Hydroxypropafenone~25% antiarrhythmic activity
CYP3A4/CYP1A2N-DealkylationN-DepropylpropafenoneWeak sodium channel blockade

Key Findings :

  • CYP2D6 Polymorphism : Poor metabolizers (PMs) show 2.4-fold higher AUC and 4.7-fold longer half-life for this compound compared to extensive metabolizers (EMs) .
  • Enantiomer Interaction : this compound inhibits the hepatic clearance of (S)-Propafenone, increasing its plasma concentration by 55% .

Drug-Drug Interactions Affecting Metabolism

This compound’s metabolism is modulated by enzyme inhibitors/inducers, altering its pharmacokinetics .

Interacting DrugEnzyme AffectedEffect on this compoundClinical Impact
QuinidineCYP2D6 inhibitor↑ AUC by 60%Risk of toxicity (e.g., arrhythmias)
RifampinCYP3A4 inducer↓ Plasma levels by 67%Reduced therapeutic efficacy
FluoxetineCYP2D6 inhibitor↑ Systemic exposureProlonged QRS interval

Stereochemical Influence on Reactivity

The (R)-enantiomer exhibits unique interactions due to its spatial configuration:

  • Beta-Adrenergic Blockade : Unlike (S)-Propafenone, this compound lacks significant β-blocking activity but retains sodium channel blockade .
  • Ryanodine Receptor (RyR2) Inhibition : this compound inhibits RyR2-mediated calcium release, a property absent in the (S)-enantiomer .

Degradation Pathways

This compound is stable under standard conditions but degrades under extreme pH or UV exposure:

  • Photodegradation : Forms 3-phenylpropiophenone and hydroxylated derivatives .
  • Hydrolytic Degradation : Cleavage of the ether linkage under acidic/basic conditions yields 2-hydroxypropiophenone derivatives .

Analytical Characterization

ParameterValueMethodReference
Molecular Weight341.444 g/molMass Spectrometry
LogP3.3XLogP3-AA
Melting Point72–74°CDifferential Scanning Calorimetry
Chiral Purity>99% (R)-enantiomerChiral HPLC

科学研究应用

Cardiovascular Applications

1.1 Mechanism of Action in Atrial Fibrillation

(R)-Propafenone is primarily utilized for the treatment of atrial fibrillation (AF) and other supraventricular arrhythmias. It functions as a sodium channel blocker and has been shown to inhibit ryanodine receptor 2 (RyR2), which plays a critical role in calcium signaling within cardiac cells. This inhibition may help prevent the induction of AF, as demonstrated in a clinical trial where this compound was compared to its (S) counterpart and placebo .

  • Study Findings : In this trial involving 193 participants, this compound showed a significant effect on the induction of AF compared to placebo, indicating its efficacy in preventing arrhythmias .

1.2 Enantiomer Interaction and Clinical Implications

Research has indicated that this compound can influence the pharmacokinetics of (S)-propafenone when administered together. A study revealed that the presence of this compound reduced the clearance of (S)-propafenone by approximately 55%, enhancing its beta-blocking effects . This interaction suggests that careful consideration should be given when prescribing racemic propafenone to optimize therapeutic outcomes.

Oncological Applications

2.1 Potential Anticancer Properties

Recent studies have explored the potential of this compound as an anticancer agent, particularly against esophageal squamous cell carcinoma (ESCC). In vitro and in vivo experiments demonstrated that this compound significantly inhibited the proliferation of ESCC cells and induced apoptosis through mitochondrial pathways .

  • In Vivo Study Results : In a mouse model, treatment with this compound resulted in a marked reduction in tumor growth, with a 69.2% decrease in tumor burden at a dose much lower than that typically used for arrhythmia treatment .

2.2 Mechanistic Insights into Anticancer Activity

The anticancer mechanism of this compound appears to involve the activation of apoptotic pathways, specifically through the modulation of key proteins such as Bcl-2 and Bcl-xL. This suggests that repurposing this antiarrhythmic medication could provide a novel therapeutic strategy for cancer treatment, particularly in cases resistant to conventional therapies .

Pharmacological Profiles and Safety

This compound is noted for its favorable safety profile when used at therapeutic doses for arrhythmias. Its dual action as both an antiarrhythmic and potential anticancer agent presents unique opportunities for clinical application but also necessitates further research to fully understand its pharmacodynamics and long-term effects.

Application AreaMechanismKey Findings
CardiovascularSodium channel blockade, RyR2 inhibitionReduces AF induction; modifies pharmacokinetics of (S)-propafenone
OncologyInduction of apoptosis via mitochondrial pathwaysSignificant tumor growth inhibition in ESCC models

作用机制

®-Propafenone exerts its effects by blocking sodium channels in the cardiac cells. This action stabilizes the cell membrane and prevents abnormal electrical activity, thereby reducing the occurrence of arrhythmias. The compound also exhibits beta-blocking activity, which contributes to its antiarrhythmic properties. The molecular targets include voltage-gated sodium channels and beta-adrenergic receptors, which are involved in the regulation of cardiac rhythm and contractility.

相似化合物的比较

    Flecainide: Another Class 1C antiarrhythmic agent with similar sodium channel-blocking properties.

    Encainide: A structurally related compound with comparable antiarrhythmic effects.

    Moricizine: A Class 1C antiarrhythmic drug with a different chemical structure but similar therapeutic use.

Uniqueness of ®-Propafenone: ®-Propafenone is unique due to its dual mechanism of action, combining sodium channel blockade with beta-blocking activity. This dual action enhances its efficacy in treating a wide range of arrhythmias and provides a broader therapeutic profile compared to other Class 1C antiarrhythmic agents.

生物活性

(R)-Propafenone is an enantiomer of the antiarrhythmic drug propafenone, classified as a Class IC antiarrhythmic agent. It exhibits unique biological activities that differentiate it from its counterpart, (S)-propafenone, particularly in terms of its effects on cardiac function and potential anticancer properties. This article explores the biological activity of this compound through detailed research findings, including data tables and case studies.

This compound primarily acts as a sodium channel blocker, which reduces the influx of sodium ions into cardiac cells, leading to a decrease in excitability and conduction velocity in the myocardium. It also has beta-blocking properties, although these effects are less pronounced compared to (S)-propafenone. Notably, this compound has been shown to inhibit ryanodine receptors (RyR2), which play a critical role in calcium signaling within cardiac cells, potentially preventing the induction of atrial fibrillation (AF) .

Pharmacokinetics

  • Absorption : Nearly completely absorbed with systemic bioavailability ranging from 5% to 50%, influenced by food intake.
  • Volume of Distribution : Approximately 252 L.
  • Protein Binding : High protein binding at about 97%.
  • Metabolism : Primarily metabolized in the liver, with significant first-pass metabolism leading to various active metabolites.

Antiarrhythmic Properties

This compound has demonstrated significant efficacy in managing ventricular and supraventricular arrhythmias. A study involving 81 patients showed that long-term use resulted in a 38% success rate for controlling recurrent atrial fibrillation . The drug's antiarrhythmic efficacy is attributed to its ability to prolong the effective refractory period and reduce automaticity in cardiac tissues.

StudyPopulationDoseOutcome
Long-term efficacy study81 patientsMean dose 701 mg38% maintained control over AF
Enantiomer comparison193 patientsIV dose of (R) or (S) propafenoneNo significant difference in AF inducibility

Anticancer Activity

Recent studies have identified this compound as having potential anticancer properties. Research on esophageal squamous cell carcinoma (ESCC) indicated that propafenone could induce apoptosis and inhibit cancer cell proliferation without cytotoxic effects on normal cells. In vivo studies demonstrated a significant reduction in tumor growth in nude mice treated with propafenone .

Treatment GroupTumor Burden ReductionKi-67 Proliferation Index
Control-56.3%
10 mg/kg69.2%20.7%
20 mg/kg-11.3%

Case Studies

  • Atrial Fibrillation Management : A retrospective analysis showed that patients treated with propafenone for recurrent AF had varying responses, with some achieving long-term control while others experienced inefficacy or adverse effects .
  • Cancer Treatment Potential : In a preclinical model, propafenone was administered to mice with established ESCC xenografts, resulting in significant tumor suppression and reduced proliferation markers .

属性

IUPAC Name

1-[2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAUXFOSRPERK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107381-31-7
Record name Propafenone, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPAFENONE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X44T90MGR0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Propafenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-Propafenone
Reactant of Route 3
Reactant of Route 3
(R)-Propafenone
Reactant of Route 4
Reactant of Route 4
(R)-Propafenone
Reactant of Route 5
Reactant of Route 5
(R)-Propafenone
Reactant of Route 6
Reactant of Route 6
(R)-Propafenone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。